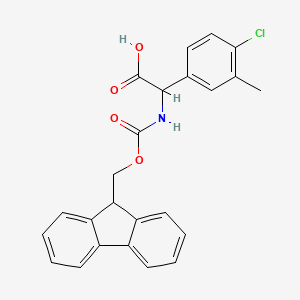
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, also known as CF3, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By blocking the activity of COX, 2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation, pain, and fever, as well as improving cognitive function and memory. It has also been shown to have antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to pass through the blood-brain barrier, making it a potential candidate for the treatment of central nervous system disorders. However, 2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid also has some limitations, including its relatively short half-life and the potential for toxicity at high doses.
Future Directions
There are several future directions for research on 2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, including further studies on its mechanism of action, the development of new derivatives with improved potency and selectivity, and the exploration of its potential applications in the treatment of various diseases and disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid for use in humans.
Synthesis Methods
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-methylphenylacetic acid with 9H-fluorene-9-carboxylic acid, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond. The resulting product is then treated with trifluoroacetic acid to remove the protecting group and yield 2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid.
Scientific Research Applications
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and molecular biology. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases and disorders.
properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c1-14-12-15(10-11-21(14)25)22(23(27)28)26-24(29)30-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNONZASZHXWDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

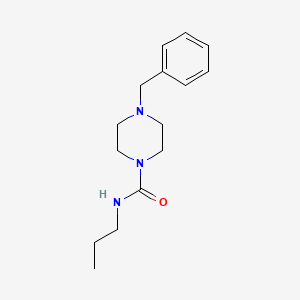
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)
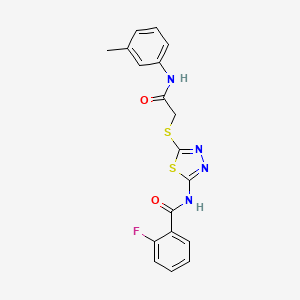

![2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B3011317.png)
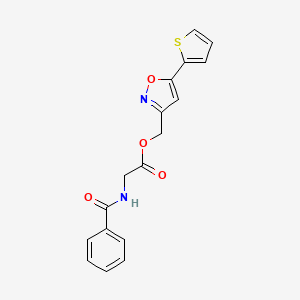
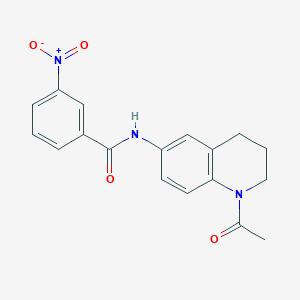
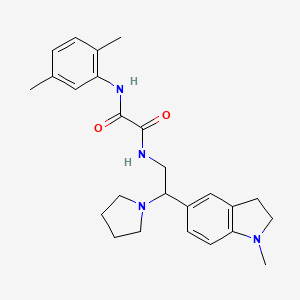
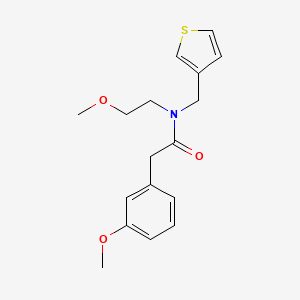
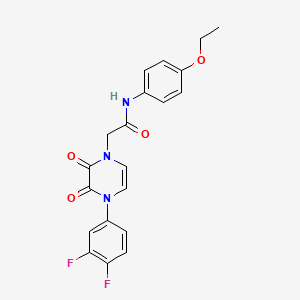
![4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid](/img/structure/B3011330.png)
![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)
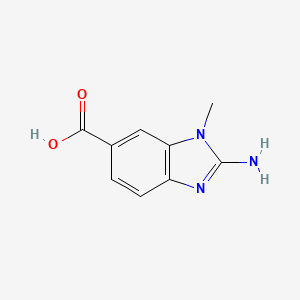
![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B3011334.png)